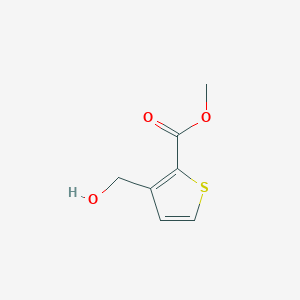

methyl 3-(hydroxymethyl)thiophene-2-carboxylate

CAS No.: 452979-16-7

Cat. No.: VC4628028

Molecular Formula: C7H8O3S

Molecular Weight: 172.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 452979-16-7 |

|---|---|

| Molecular Formula | C7H8O3S |

| Molecular Weight | 172.2 |

| IUPAC Name | methyl 3-(hydroxymethyl)thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C7H8O3S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3,8H,4H2,1H3 |

| Standard InChI Key | NFEVEDLQVJSKCA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CS1)CO |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (Fig. 1) features a thiophene core with two functional groups: a hydroxymethyl (-CH₂OH) moiety at position 3 and a methyl ester (-COOCH₃) at position 2. Key structural parameters include:

Table 1: Molecular descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₈O₃S | |

| Molecular weight | 172.18 g/mol | |

| SMILES | COC(=O)C1=C(C=CS1)CO | |

| InChIKey | NFEVEDLQVJSKCA-UHFFFAOYSA-N |

The planar thiophene ring facilitates π-π interactions, while the hydroxymethyl group introduces polarity, enhancing solubility in protic solvents .

Spectroscopic Profiles

Predicted collision cross sections (CCS) for various adducts, derived from ion mobility spectrometry, suggest distinct conformational behaviors:

Table 2: Predicted CCS values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 173.02669 | 135.5 |

| [M+Na]⁺ | 195.00863 | 145.2 |

| [M-H]⁻ | 171.01213 | 135.7 |

These values indicate that sodium adducts exhibit larger CCS due to increased molecular surface area .

Synthetic Methodologies

Direct Synthesis Approaches

While no explicit protocols for this compound are documented, analogous thiophene carboxylates are synthesized via:

-

Cyclocondensation: Reaction of acetylene derivatives with methyl thioglycolate in the presence of Cs₂CO₃ .

-

Functionalization: Bromination of methyl 4-methylthiophene-2-carboxylate followed by hydroxylation .

For example, methyl 4-methylthiophene-2-carboxylate undergoes radical bromination to yield bromomethyl intermediates, which can be hydrolyzed to hydroxymethyl derivatives under basic conditions . Applying this to position 3 would require regioselective bromination, a challenge given thiophene’s electronic symmetry.

Challenges in Regioselectivity

Thiophene’s C3 position is less reactive toward electrophilic substitution compared to C4/C5. Achieving C3 hydroxymethylation may necessitate directing groups or transition metal catalysis. For instance, palladium-mediated C-H activation could enable direct functionalization, though this remains hypothetical for this compound .

Physicochemical Properties

Thermal Behavior

While experimental data are lacking, analogous methyl thiophene carboxylates exhibit melting points between 80–120°C. The hydroxymethyl group may lower melting points due to disrupted crystallinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume